molecular formula C20H28O3 B038403 Petasin CAS No. 26577-85-5

Petasin

Cat. No. B038403
CAS RN: 26577-85-5
M. Wt: 316.4 g/mol
InChI Key: ISTBXSFGFOYLTM-NZEDGPFZSA-N
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Description

Petasin is a natural chemical compound found in plants of the genus Petasites . It is classified as a sesquiterpene and is the ester of petasol and angelic acid . Petasin is believed to be responsible, at least in part, for the anti-inflammatory effects of common butterbur (Petasites hybridus) extracts .


Synthesis Analysis

Petasins are a group of sesquiterpenoids found in butterbur and other plants. They exhibit useful biological activity, but their synthesis has been limited to a strategy that involves multiple steps and expensive reagents .


Molecular Structure Analysis

The molecular formula of Petasin is C20H28O3 . Its molecular weight is 316.435 Da . The IUPAC name for Petasin is 8-Oxo-7α-eremophila-9,11-dien-3α-yl (2 Z )-2-methylbut-2-enoate .


Chemical Reactions Analysis

Petasin has been identified as a highly potent mitochondrial electron transport chain complex I (ETCC1) inhibitor with a chemical structure distinct from conventional inhibitors . It has at least 1700 times higher activity than that of metformin or phenformin and induced cytotoxicity against a broad spectrum of tumor types .


Physical And Chemical Properties Analysis

Petasin has a density of 1.0±0.1 g/cm3, a boiling point of 421.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 91.4±0.4 cm3 .

Scientific Research Applications

Endodontics: Enhancing Root Canal Sealers

Petasin has been studied for its potential to improve the physical properties of AH-Plus sealer , an epoxy resin-based sealer used in endodontic practice . The incorporation of Petasin into the sealer aims to reduce its inflammatory response while maintaining or enhancing its dimensional stability and adhesion to dentin.

Cardiology: Modulating Cardiac Function

Research has indicated that iso-S-petasin , a variant of Petasin, can depress cardiac contraction and intracellular Ca2+ transients in adult rat ventricular myocytes . This suggests a role for Petasin in modulating heart function, potentially beneficial in conditions like hypertension.

Oncology: Cytotoxicity Against Tumor Cells

Petasin has been identified for its cytotoxic effects against tumor cell lines, indicating its potential as an anti-cancer agent . The ability to selectively target tumor cells while sparing non-tumor cells could make Petasin a valuable compound in cancer research.

Safety and Hazards

The safety data sheet of Petasin suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTBXSFGFOYLTM-NZEDGPFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030056
Record name Petasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Petasin

CAS RN

26577-85-5
Record name (+)-Petasin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26577-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Petasin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026577855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Petasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PETASIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z0Q32J0QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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